5-Aminoisothiazole-3,4-dicarbonitrile 5-Aminoisothiazole-3,4-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 100326-56-5
VCID: VC0009196
InChI: InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2
SMILES: C(#N)C1=C(SN=C1C#N)N
Molecular Formula: C5H2N4S
Molecular Weight: 150.16 g/mol

5-Aminoisothiazole-3,4-dicarbonitrile

CAS No.: 100326-56-5

VCID: VC0009196

Molecular Formula: C5H2N4S

Molecular Weight: 150.16 g/mol

* For research use only. Not for human or veterinary use.

5-Aminoisothiazole-3,4-dicarbonitrile - 100326-56-5

Description

5-Aminoisothiazoles are a class of compounds with varied uses dependent on the solvent selected . A method for synthesizing 3,4-dichloroisothiazole-5-carbonitrile from succinonitrile, sulfur, and chlorine gas has been proposed and is of industrial interest . This method avoids the use of aprotic polar solvents such as DMF, which increases production costs and environmental hazards .

While "5-Aminoisothiazole-3,4-dicarbonitrile" is not directly detailed in the provided search results, its structure suggests it belongs to a family of aminothiazoles, which are important structural units in medicinal chemistry . For example, 2-Amino-1,3-thiazole-4-carbonitrile (CAS#:98027-21-5) is a similar compound with a molecular weight of 125.152, a density of 1.5±0.1 g/cm3, and a boiling point of 330.4±15.0 °C at 760 mmHg . Aminothiazole derivatives have demonstrated antitumor and antiviral activities . Specifically, some derivatives have shown activity against non-small cell lung, colon, ovarian, and breast cancers .

Isothiazoles, in general, are used in the design and synthesis of biologically active compounds . For instance, new derivatives based on 4,5-dichloroisothiazole-3-carboxylic acid have been synthesized . Also, 3,5-aryl-substituted isothiazoles have been synthesized from unsaturated N-sulfonyl ketimines .

CAS No. 100326-56-5
Product Name 5-Aminoisothiazole-3,4-dicarbonitrile
Molecular Formula C5H2N4S
Molecular Weight 150.16 g/mol
IUPAC Name 5-amino-1,2-thiazole-3,4-dicarbonitrile
Standard InChI InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2
Standard InChIKey BZPKVNVQNNDLSH-UHFFFAOYSA-N
SMILES C(#N)C1=C(SN=C1C#N)N
Canonical SMILES C(#N)C1=C(SN=C1C#N)N
Synonyms 3,4-Isothiazoledicarbonitrile,5-amino-(9CI)
PubChem Compound 21285251
Last Modified Jul 17 2023

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